6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro-
Overview
Description
6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro-: is a complex organic compound belonging to the class of dibenzo[b,d]pyran-6-ones. These compounds are known for their diverse biological activities and are often found in natural products with pharmacological relevance . The compound’s structure includes a dibenzo[b,d]pyran-6-one core with additional acetyloxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Dibenzo[b,d]pyran-6-one derivatives can be achieved through various methods. One notable method involves a multicomponent domino reaction that includes six steps: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . Another method utilizes Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition-metal-catalyzed reactions, such as those involving Rh(III), is a promising approach for large-scale synthesis due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6H-Dibenzo[b,d]pyran-6-one derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Chemistry: In chemistry, 6H-Dibenzo[b,d]pyran-6-one derivatives are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in the development of new synthetic methodologies .
Biology and Medicine: These compounds exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. They are studied for their potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, these compounds are used in the development of new materials and as catalysts in chemical reactions. Their ability to undergo various chemical transformations makes them versatile in industrial applications .
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,d]pyran-6-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific derivative and its biological activity .
Comparison with Similar Compounds
Urolithins: These are metabolites of ellagic acid and share a similar dibenzo[b,d]pyran-6-one core structure.
Benzo[c]chromen-6-ones: These compounds also have a similar core structure and are known for their antimicrobial properties.
Uniqueness: 6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro- is unique due to its additional acetyloxy groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1-acetyloxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(18)21-11-7-14(22-10(2)19)16-12-5-3-4-6-13(12)17(20)23-15(16)8-11/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLGDMBVGDJBGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167942 | |
Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-46-1 | |
Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3722-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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